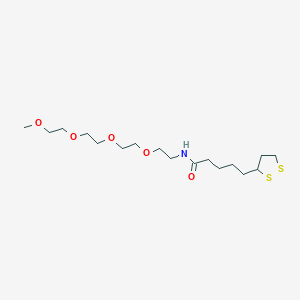

alpha-Lipoamide-omega-methoxy tetra(ethylene glycol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is a compound with the molecular formula C17H33NO5S2 and a molecular weight of 395.58 g/mol . It is a derivative of lipoic acid, which is known for its potent antioxidant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

The synthesis of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves several steps. One common method includes the reaction of lipoic acid with tetra(ethylene glycol) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Lipoamide-PEG(4)-OMe is primarily utilized in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. The incorporation of polyethylene glycol (PEG) enhances the pharmacokinetics of drugs, leading to prolonged circulation times and reduced immunogenicity.

Case Studies:

- Antibody-Drug Conjugates (ADCs): Lipoamide-PEG(4)-OMe serves as a linker in ADCs, allowing for targeted delivery of cytotoxic drugs to cancer cells. For instance, ADCs using this linker have shown increased therapeutic efficacy while minimizing off-target effects compared to traditional chemotherapy regimens .

- Nanoparticle Formulations: Research has demonstrated that nanoparticles coated with Lipoamide-PEG(4)-OMe can effectively deliver anti-inflammatory proteins in osteoarthritis treatment, showcasing its potential in localized therapies .

Bioconjugation Techniques

The compound is also significant in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to biomolecules such as proteins or antibodies.

Applications:

- Protein Modification: The thiol-reactive nature of Lipoamide allows for specific conjugation with cysteine residues on proteins, enhancing their therapeutic properties. This method has been successfully employed in developing targeted therapies for various diseases .

- Diagnostic Imaging: By conjugating imaging agents to biomolecules using Lipoamide-PEG(4)-OMe, researchers have improved the specificity and sensitivity of diagnostic techniques, particularly in cancer imaging .

Biomedical Research

In addition to drug delivery and bioconjugation, Lipoamide-PEG(4)-OMe plays a crucial role in biomedical research.

Research Findings:

- Tissue Engineering: The compound has been investigated for use in hydrogels that support cell growth and tissue regeneration. These PEG-based hydrogels can be tailored for specific applications in wound healing and tissue repair .

- Controlled Release Systems: Studies have shown that Lipoamide-PEG(4)-OMe can be incorporated into polymeric systems that allow for the controlled release of therapeutic agents over time, enhancing treatment efficacy while reducing side effects .

Comparison Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Antibody-drug conjugates | Targeted therapy with reduced toxicity |

| Bioconjugation | Protein modification | Enhanced therapeutic properties |

| Biomedical Research | Tissue engineering | Supports cell growth |

| Controlled Release | Polymeric systems | Sustained drug release |

Mecanismo De Acción

The mechanism of action of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves its interaction with mitochondrial enzymes and proteins. It exerts its effects by improving mitochondrial function and regulating the expression and activation of specific proteins such as RXRα . This regulation helps in ameliorating mitochondrial dysfunction and reducing oxidative stress, which is beneficial in conditions like diabetic kidney disease and Parkinson’s disease .

Comparación Con Compuestos Similares

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include lipoic acid, dihydrolipoic acid, and other derivatives of lipoic acid. While these compounds share some common properties, alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) has distinct advantages in terms of its stability and effectiveness in modulating mitochondrial function .

Actividad Biológica

Alpha-lipoamide-omega-methoxy tetra(ethylene glycol) (ALOMEG) is a compound that has gained attention for its potential biological activities, particularly in drug delivery and therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of ALOMEG.

Chemical Structure and Properties

ALOMEG is characterized by its unique structure, which includes:

- Molecular Formula : C17H33NO5S2

- Molecular Weight : 395.58 g/mol

- Functional Groups : The compound features a lipoamide moiety linked to a methoxy group and tetraethylene glycol, enhancing its solubility and biocompatibility.

The biological activity of ALOMEG can be attributed to several mechanisms:

- Antioxidant Activity : ALOMEG exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is prevalent.

- Drug Delivery Systems : ALOMEG's polyethylene glycol (PEG) component enhances its ability to serve as a drug delivery vehicle. PEGylation improves the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in the bloodstream, thereby enhancing bioavailability .

- Cellular Uptake Enhancement : The presence of lipoamide facilitates cellular uptake through various transport mechanisms, improving the efficacy of co-administered drugs.

In Vitro Studies

In vitro studies have demonstrated that ALOMEG can enhance the bioavailability of various compounds. For instance, when used as a carrier for alpinumisoflavone, ALOMEG significantly increased drug solubility and reduced cytotoxicity compared to free drug formulations .

In Vivo Studies

In vivo studies have shown that ALOMEG-based formulations can lead to improved therapeutic outcomes. For example:

- Case Study 1 : ALOMEG was tested in an animal model for its ability to deliver anti-cancer agents. Results indicated a marked reduction in tumor size compared to control groups receiving non-PEGylated drugs.

- Case Study 2 : In models of acute lung injury, ALOMEG demonstrated protective effects by modulating inflammatory responses and promoting tissue repair .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy of ALOMEG with Other Carriers

Propiedades

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOKZPCLVOHRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.